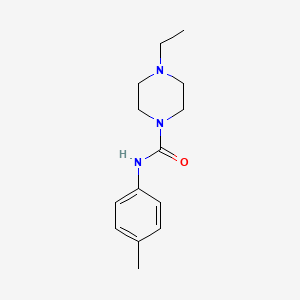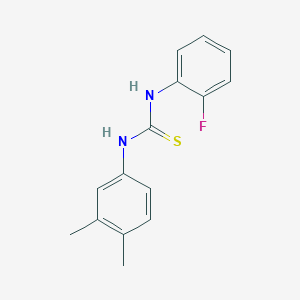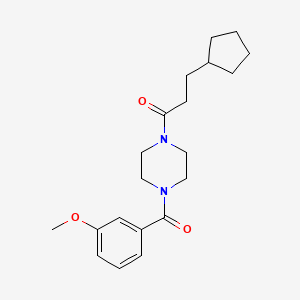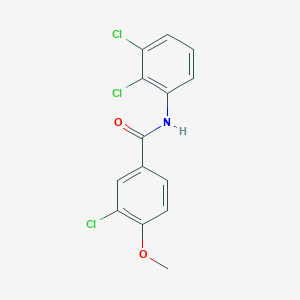
N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the benzamide family of compounds and is also known by its trade name, GW 501516. This compound has shown promising results in scientific studies, particularly in the areas of metabolic disorders and cancer research. In
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide involves the activation of the PPARδ pathway. PPARδ is a nuclear receptor that plays a crucial role in regulating metabolism and energy expenditure. Activation of this pathway leads to increased fatty acid oxidation and glucose uptake, which can help to improve insulin sensitivity and reduce the risk of metabolic disorders such as obesity and type 2 diabetes.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can increase fatty acid oxidation, improve insulin sensitivity, and reduce inflammation. In addition, it has been shown to have anti-tumor properties, inhibiting the growth of cancer cells by inducing apoptosis and preventing tumor angiogenesis.
实验室实验的优点和局限性
One of the main advantages of using N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide in lab experiments is its potential applications in various fields, including metabolic disorders and cancer research. However, there are also limitations to using this compound in lab experiments. One of the main limitations is its complex synthesis process, which requires expertise in organic chemistry. In addition, the compound is relatively expensive, which can be a limiting factor for some research projects.
未来方向
There are numerous future directions for research involving N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide. One potential area of research is its use as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. Further studies are needed to determine the optimal dosage and duration of treatment, as well as potential side effects.
Another potential area of research is the use of N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide in cancer research. Studies have shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine the optimal dosage and duration of treatment.
Overall, N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide is a compound with significant potential in various fields of scientific research. Its complex synthesis process and relatively high cost may be limiting factors, but further studies are needed to determine its optimal applications and potential benefits.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 3-chloro-2-methylphenylamine with 4-methyl-3-nitrobenzoic acid to form an amide intermediate. This intermediate is then subjected to various chemical reactions, including acylation, reduction, and deprotection, to yield the final product. The synthesis of N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide is a complex process that requires careful attention to detail and safety precautions.
科学研究应用
N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is its use as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. Studies have shown that N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide can activate the peroxisome proliferator-activated receptor delta (PPARδ) pathway, which plays a crucial role in regulating metabolism and energy expenditure.
In addition to its potential applications in metabolic disorders, N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide has also shown promising results in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and preventing tumor angiogenesis.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-6-7-11(8-14(9)18(20)21)15(19)17-13-5-3-4-12(16)10(13)2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUPZYURSOANAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)



![5-(2-butenoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5697649.png)
![ethyl 4-{[(cycloheptylamino)carbonothioyl]amino}benzoate](/img/structure/B5697664.png)

![3-{[(cinnamoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5697674.png)
![2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)
![methyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5697730.png)
![3-(benzyloxy)benzaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5697734.png)